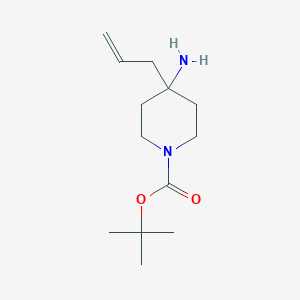

Tert-butyl 4-allyl-4-aminopiperidine-1-carboxylate

Descripción

tert-Butyl 4-allyl-4-aminopiperidine-1-carboxylate is a piperidine derivative characterized by a tert-butyl carbamate protecting group at the 1-position and both allyl and amino substituents at the 4-position. Its synthesis involves the cleavage of a phenol unit using pyrrolidine, iodine, and NaOH to suppress self-condensation of intermediates . The compound’s structural features, including the reactive allyl group and primary amine, make it a versatile intermediate in organic synthesis, particularly for pharmaceutical applications requiring further functionalization.

Propiedades

IUPAC Name |

tert-butyl 4-amino-4-prop-2-enylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-5-6-13(14)7-9-15(10-8-13)11(16)17-12(2,3)4/h5H,1,6-10,14H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOWFVINTHGYRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-allyl-4-aminopiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with allyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-allyl-4-aminopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C11H22N2O2

- Molecular Weight : 214.30 g/mol

- IUPAC Name : Tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate

- Canonical SMILES : CC1CN(CCC1N)C(=O)OC(C)(C)C

These properties contribute to its reactivity and interactions with biological systems.

Biological Activities

Recent studies have revealed several biological activities associated with tert-butyl 4-allyl-4-aminopiperidine-1-carboxylate, making it relevant in multiple research domains:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antibiotics.

Anticancer Potential

Studies have shown that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrated significant reductions in cell viability across various cancer cell lines, indicating its potential as an anticancer agent.

Neuroprotective Effects

Preliminary investigations suggest that the compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress in neuronal cells.

Case Study 1: Anticancer Activity

In a controlled study, researchers treated several cancer cell lines with this compound. The results indicated a significant reduction in cell viability, with IC50 values demonstrating potent inhibitory effects on cancer proliferation. The mechanism was linked to the induction of apoptosis via caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a candidate for new antimicrobial agents.

Table 1: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of tert-butyl 4-allyl-4-aminopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Piperidine Derivatives

a) tert-Butyl 4-(3-Chloro-2-Nitro-Anilino)Piperidine-1-Carboxylate

- Structure: Features a nitro (-NO₂) and chloro (-Cl) substituent on the aniline ring.

- Reactivity : The electron-withdrawing nitro group enhances electrophilic substitution reactivity, making it suitable for synthesizing benzimidazolone derivatives as enzyme inhibitors (e.g., targeting 8-oxoguanine DNA glycosylase) .

- Applications : Used in medicinal chemistry for optimizing selective inhibitors, contrasting with the allyl group in the target compound, which is more amenable to cross-coupling or cycloaddition reactions .

b) tert-Butyl 4-(Phenylamino)Piperidine-1-Carboxylate

- Structure: Contains a phenylamino (-NHPh) group at the 4-position.

- Purity ≥98% (GC-MS/FTIR confirmed) .

- Applications : Likely used in CNS drug discovery due to its aromaticity and basic amine, differing from the allyl-bearing compound’s utility in alkylation or oxidation reactions .

c) tert-Butyl 4-(Aminomethyl)-4-Hydroxypiperidine-1-Carboxylate

- Structure: Includes a hydroxymethyl (-CH₂OH) and aminomethyl (-CH₂NH₂) group.

- Reactivity: The hydroxyl group introduces hydrogen-bonding capability, improving aqueous solubility. The dual amino groups enable bifunctional interactions in catalysis or drug-receptor binding .

- Applications : Contrasts with the target compound’s allyl group, which is more suited for radical or transition-metal-catalyzed reactions .

Actividad Biológica

Tert-butyl 4-allyl-4-aminopiperidine-1-carboxylate (CAS No. 87120-72-7) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of this compound typically involves reactions that yield high purity and yield. For instance, a method using pyridine as a solvent has been reported to achieve a yield of 91% when reacting BOC-4-aminopiperidine with methanesulfonyl chloride under controlled conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. A notable investigation demonstrated that compounds with piperidine moieties exhibit significant cytotoxicity against various cancer cell lines. The compound's structure allows for enhanced interaction with biological targets, leading to apoptosis in tumor cells .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound | IC50 (nM) | Target Cell Line |

|---|---|---|

| This compound | TBD | FaDu hypopharyngeal tumor cells |

| N-(2-(4-chloro-phenoxy)-phenylamino)-piperidin-1-yl | 700 | Various cancer cell lines |

| N-(2-(1-[2-(4-chloro-phenoxy)-phenylamino]-but-2-enyl)-phenyl)-acetamide | 900 | Various cancer cell lines |

Antibacterial Activity

Tert-butyl 4-allyl-4-aminopiperidine derivatives have also been investigated for their antibacterial properties. They exhibit potent activity against both Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of critical bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription .

Table 2: Antibacterial Activity Against Various Pathogens

| Compound | DNA Gyrase IC50 (μM) | Topoisomerase IV IC50 (μM) |

|---|---|---|

| Tert-butyl 4-allyl-4-aminopiperidine | TBD | TBD |

| Compound S. aureus | 1.60 ± 0.35 | >100 |

| Compound E. coli | >100 | >100 |

Structure-Activity Relationships

The biological activity of tert-butyl 4-allyl-4-aminopiperidine is influenced by its molecular structure. Variations in substituents on the piperidine ring can significantly affect potency and selectivity toward biological targets. For instance, modifications that enhance lipophilicity have been correlated with increased antibacterial activity .

Case Studies and Research Findings

In one study, researchers synthesized a series of piperidine derivatives to evaluate their efficacy against various biological targets. The most promising compounds exhibited dual inhibition properties and were found to be selective over other enzyme types, indicating potential for development as therapeutic agents .

Another research effort focused on the development of piperidine-based inhibitors for Alzheimer’s disease, demonstrating their ability to inhibit cholinesterases and reduce amyloid beta aggregation . This suggests that tert-butyl 4-allyl-4-aminopiperidine derivatives could have applications beyond cancer therapy.

Q & A

Q. What are the common synthetic routes for Tert-butyl 4-allyl-4-aminopiperidine-1-carboxylate, and what parameters are critical for optimizing yield?

Methodological Answer: The synthesis typically involves coupling reactions or functional group transformations. A common approach is the reaction of tert-butyl 4-aminopiperidine-1-carboxylate derivatives with allylating agents (e.g., allyl bromide) under basic conditions. Key parameters include:

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., over-alkylation) .

- Catalyst selection : Coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) enhance efficiency in forming carbamate linkages .

- Solvent choice : Dichloromethane or THF is preferred for solubility and reaction homogeneity .

- Reaction monitoring : Techniques like TLC or HPLC track progress, ensuring termination at optimal conversion .

Q. Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:

| Technique | Purpose | Example Parameters | Reference |

|---|---|---|---|

| NMR | Structural confirmation | H/C shifts for allyl and piperidine groups | |

| HPLC | Purity assessment | Reverse-phase C18 column, UV detection at 254 nm | |

| Mass Spectrometry | Molecular weight verification | ESI-MS for [M+H]+ ion matching theoretical mass | |

| Elemental Analysis | Composition validation | %C, %H, %N within ±0.4% of theoretical values |

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- First Aid :

- Skin contact : Wash immediately with soap/water for 15 minutes .

- Eye exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .

- Toxicity Note : Limited toxicological data exist; treat as a potential irritant and assume acute toxicity until studies confirm safety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

Methodological Answer: Conflicting toxicity data often arise from incomplete studies or variability in experimental models. To address this:

- In vitro assays : Conduct MTT or LDH assays on human cell lines (e.g., HepG2) to assess cytotoxicity .

- In silico modeling : Use tools like ADMET Predictor™ to estimate LD and metabolic pathways .

- Dose-response studies : Establish NOAEL (No Observed Adverse Effect Level) in rodent models, comparing results to structural analogs (e.g., tert-butyl piperidine derivatives) .

- Literature cross-check : Validate findings against structurally similar compounds (e.g., tert-butyl 4-(methylthio)piperidine-1-carboxylate) with better-characterized toxicology .

Q. What strategies optimize the compound’s stability under varying experimental conditions?

Methodological Answer:

- Thermal stability : Perform TGA (Thermogravimetric Analysis) to identify decomposition thresholds (e.g., >150°C) .

- pH sensitivity : Test solubility and degradation in buffered solutions (pH 3–10) using HPLC to monitor by-products .

- Light exposure : Store in amber vials under inert gas (N) to prevent photodegradation .

- Long-term storage : Lyophilize and store at −20°C with desiccants to prevent hydrolysis of the tert-butyl ester .

Q. How can the compound’s pharmacological potential be evaluated in drug discovery pipelines?

Methodological Answer:

- Target binding assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure affinity for receptors (e.g., GPCRs) .

- Enzyme inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays .

- ADME profiling :

- Permeability : Caco-2 cell monolayer assay for intestinal absorption .

- Metabolic stability : Incubate with liver microsomes; quantify parent compound via LC-MS .

- In vivo efficacy : Test in disease models (e.g., cancer xenografts) at 10–100 mg/kg doses, comparing to positive controls .

Q. What advanced crystallographic methods are suitable for determining its 3D structure?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Use SHELXL for refinement, leveraging high-resolution data (≤1.0 Å) to resolve allyl group conformation .

- Powder XRD : Compare experimental patterns to simulated data (Mercury® software) for polymorph identification .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O bonds) to understand packing behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.